molecular formula C10H16N4O3 B065684 Glutamylamidoethyl imidazole CAS No. 169283-81-2

Glutamylamidoethyl imidazole

Cat. No. B065684
CAS RN: 169283-81-2
M. Wt: 240.26 g/mol
InChI Key: FLEVPMVPMJVEDN-QMMMGPOBSA-N
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Description

Glutamylamidoethyl Imidazole is a heterocyclic compound . It is also known as Imudilin . The molecular formula of Glutamylamidoethyl Imidazole is C10H16N4O3 .


Molecular Structure Analysis

The molecular structure of Glutamylamidoethyl Imidazole consists of an imidazole ring attached to a glutamylamidoethyl group . The molecular weight of the compound is 240.26 g/mol . The InChIKey of the compound is FLEVPMVPMJVEDN-QMMMGPOBSA-N .


Physical And Chemical Properties Analysis

Glutamylamidoethyl Imidazole is a solid compound that is soluble in water . It has a molecular weight of 240.26 g/mol . The compound has a topological polar surface area of 121 Ų .

Scientific Research Applications

  • Glutamylamidoethyl imidazole's derivative, Glu-P-1, exhibited cytotoxic and morphological transformation effects on hamster embryo cells, suggesting its potential carcinogenic properties in experimental animals (Takayama et al., 1979).

  • Imidazole-based compounds, including Glutamylamidoethyl imidazole derivatives, have a wide range of medicinal applications due to their ability to bind with enzymes and receptors in biological systems, showing potential in treating various diseases (Ling Zhang et al., 2014).

  • The metabolic activation of Glu-P-1 and its binding to DNA was identified, which might contribute to understanding its mutagenic properties (Y. Hashimoto et al., 1980).

  • The presence of the imidazole ring in many biologically significant molecules, including Glutamylamidoethyl imidazole, is crucial for their therapeutic properties and applications in drug discovery (L. Luca, 2006).

  • Glutamylamidoethyl imidazole's interactions with DNA have been studied, providing insights into its mutagenic potential (M. Imamura et al., 1980).

  • The use of photo-responsive unnatural amino acids in enzymes like Imidazole glycerol phosphate synthase (ImGPS), suggests potential applications in controlling metabolic enzyme complexes with light (Andrea C. Kneuttinger et al., 2019).

  • The study of IGPS, a V-type allosteric enzyme involved in glutamine hydrolysis, highlights the role of imidazole-related compounds in enzyme activation and conformational motion enhancement (J. Lipchock et al., 2010).

  • Synthesis and interaction of dimeric analogs of Glutamylamidoethyl imidazole with DNA were explored, indicating high affinity to DNA and potential mutagenic properties (C. S. Lee et al., 1982).

  • The synthesis of nano-rare earth ternary complexes with L-glutamic acid and imidazole showed strong inhibition effects on leukemia K562 cells, suggesting potential applications in antimicrobial and antitumor activities (M. Zhou et al., 2008).

  • Imidazole and imidazolium-containing polymers, closely related to Glutamylamidoethyl imidazole, have applications in biology and material science due to their ability to associate with biological molecules and electrostatic interactions (E. B. Anderson et al., 2010).

Safety And Hazards

Glutamylamidoethyl Imidazole is a flammable material in its solid form . It can cause irritation to the skin, eyes, and respiratory system . Contact with strong oxidants can cause it to burn .

Future Directions

Imidazole derivatives, including Glutamylamidoethyl Imidazole, have promising pharmacological effects and potential therapeutic values for treating various human diseases . The rapid expansion of imidazole-based medicinal chemistry suggests a promising future for the development of new drugs .

properties

IUPAC Name

(4S)-4-amino-5-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c11-8(1-2-9(15)16)10(17)13-4-3-7-5-12-6-14-7/h5-6,8H,1-4,11H2,(H,12,14)(H,13,17)(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEVPMVPMJVEDN-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCNC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)CCNC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401021766
Record name Glutamylamidoethyl imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glutamylamidoethyl imidazole

CAS RN

169283-81-2
Record name (4S)-4-Amino-5-[[2-(1H-imidazol-4-yl)ethyl]amino]-5-oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169283-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutamylamidoethyl imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169283812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutamylamidoethyl imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLUTAMYLAMIDOETHYL IMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9XLI5CE7N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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